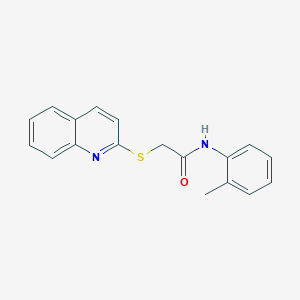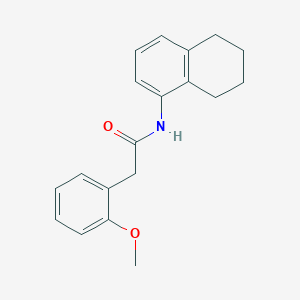![molecular formula C22H19NO3 B5720098 3-[(2-biphenylylamino)carbonyl]phenyl propionate](/img/structure/B5720098.png)
3-[(2-biphenylylamino)carbonyl]phenyl propionate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(2-biphenylylamino)carbonyl]phenyl propionate, also known as BPAP, is a synthetic compound that has been studied for its potential use in treating neurological disorders. BPAP belongs to a class of compounds known as selective dopamine D2 receptor agonists, which means that it targets specific receptors in the brain that are involved in regulating dopamine levels.
作用機序
3-[(2-biphenylylamino)carbonyl]phenyl propionate works by binding to dopamine D2 receptors in the brain, which leads to an increase in dopamine levels. This increase in dopamine can help to alleviate symptoms associated with neurological disorders such as Parkinson's disease and schizophrenia. 3-[(2-biphenylylamino)carbonyl]phenyl propionate has also been shown to have neuroprotective effects, which may be due to its ability to activate the Nrf2-ARE pathway.
Biochemical and Physiological Effects:
3-[(2-biphenylylamino)carbonyl]phenyl propionate has been shown to have a number of biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, which can help to alleviate symptoms associated with Parkinson's disease and schizophrenia. 3-[(2-biphenylylamino)carbonyl]phenyl propionate has also been shown to have neuroprotective effects, which may make it useful in preventing or slowing the progression of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using 3-[(2-biphenylylamino)carbonyl]phenyl propionate in lab experiments is that it has a high affinity for dopamine D2 receptors, which makes it a useful tool for studying the role of dopamine in the brain. However, one limitation of using 3-[(2-biphenylylamino)carbonyl]phenyl propionate is that it is a synthetic compound, which means that it may not accurately reflect the effects of natural compounds on the brain.
将来の方向性
There are a number of future directions for research on 3-[(2-biphenylylamino)carbonyl]phenyl propionate. One area of interest is its potential use in treating depression, as 3-[(2-biphenylylamino)carbonyl]phenyl propionate has been shown to have antidepressant effects in animal models. Another area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's disease, as 3-[(2-biphenylylamino)carbonyl]phenyl propionate has been shown to have neuroprotective effects. Additionally, researchers may be interested in exploring the potential use of 3-[(2-biphenylylamino)carbonyl]phenyl propionate in combination with other drugs for the treatment of neurological disorders.
合成法
3-[(2-biphenylylamino)carbonyl]phenyl propionate can be synthesized using a variety of methods, including the reaction of 3-(2-biphenylylamino)phenol with propionyl chloride in the presence of a base. Other methods involve the reaction of 3-(2-biphenylylamino)phenol with various carboxylic acids and acid chlorides.
科学的研究の応用
3-[(2-biphenylylamino)carbonyl]phenyl propionate has been studied extensively for its potential use in treating neurological disorders such as Parkinson's disease, schizophrenia, and depression. It has been shown to have a high affinity for dopamine D2 receptors, which are involved in regulating dopamine levels in the brain. 3-[(2-biphenylylamino)carbonyl]phenyl propionate has also been shown to have neuroprotective effects, which may make it useful in preventing or slowing the progression of neurodegenerative diseases.
特性
IUPAC Name |
[3-[(2-phenylphenyl)carbamoyl]phenyl] propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO3/c1-2-21(24)26-18-12-8-11-17(15-18)22(25)23-20-14-7-6-13-19(20)16-9-4-3-5-10-16/h3-15H,2H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXINOUGWIYTWJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Biphenyl-2-ylcarbamoyl)phenyl propanoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[3-amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]ethanone](/img/structure/B5720017.png)
![2-phenyl-N'-{[5-(trifluoromethyl)bicyclo[2.2.1]hept-2-yl]methylene}acetohydrazide](/img/structure/B5720030.png)

![2,2-dimethyl-1-{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}-1-propanone](/img/structure/B5720051.png)

![N-allyl-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-fluorobenzamide](/img/structure/B5720061.png)





![[4-({[(3,4-dimethoxyphenyl)amino]carbonothioyl}amino)phenyl]acetic acid](/img/structure/B5720108.png)
